3-(1-Ethoxyethoxy)oxetane

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5) is a functionalized oxetane monomer and protecting group reagent characterized by a strained four-membered oxetane ring and an acid-labile 1-ethoxyethoxy acetal substituent. This compound is a clear, colorless liquid with a molecular formula of C7H14O3 and a molecular weight of 146.18 g/mol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 85328-36-5
Cat. No. B1315408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethoxyethoxy)oxetane
CAS85328-36-5
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOC(C)OC1COC1
InChIInChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3
InChIKeyNXPNJCAIEXYHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5): Key Properties and Procurement Baseline for Advanced Synthesis and Polymer Applications


3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5) is a functionalized oxetane monomer and protecting group reagent characterized by a strained four-membered oxetane ring and an acid-labile 1-ethoxyethoxy acetal substituent . This compound is a clear, colorless liquid with a molecular formula of C7H14O3 and a molecular weight of 146.18 g/mol . Its primary applications lie in cationic ring-opening polymerization (CROP) to form polyethers and as a protected precursor to 3-hydroxyoxetane (oxetan-3-ol), a valuable building block in medicinal chemistry [1][2].

Procurement Alert: Why Substituting 3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5) with Generic Oxetanes or Other Protecting Groups Can Derail Critical Workflows


A simple substitution of 3-(1-Ethoxyethoxy)oxetane with other oxetane derivatives or alternative protecting groups is not chemically or operationally trivial. The acid-labile 1-ethoxyethoxy acetal group enables a dual-purpose functionality not present in simpler alkyl- or unsubstituted oxetanes [1]. This specific acetal is designed for quantitative deprotection to oxetan-3-ol under mild acidic conditions, providing a defined route to this high-value intermediate . Using a different protecting group (e.g., a silyl or benzyl ether) or a more stable oxetane monomer would require entirely different (and often harsher) deprotection protocols, risking ring-opening side reactions and reducing overall synthetic yield [2]. For polymerization applications, the ethoxyethoxy substituent directly influences monomer reactivity, copolymerization behavior, and the final polymer's properties (e.g., hydrophilicity, thermal stability) compared to other 3-substituted oxetanes [3].

3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5): Quantifiable Differentiation Against Analogs in Deprotection and Polymerization


Deprotection Efficiency: 3-(1-Ethoxyethoxy)oxetane Delivers a Defined Yield of Oxetan-3-ol vs. Less Defined Routes from Other Precursors

The primary differentiation for 3-(1-Ethoxyethoxy)oxetane lies in its reliable, high-yield conversion to oxetan-3-ol, a valuable building block. Under mild acidic conditions (p-toluenesulfonic acid, water, 2.0 h), it yields oxetan-3-ol in 77% yield . While direct, quantitative comparative data for other oxetane acetals under identical conditions is not available in the primary literature, this specific yield provides a verifiable benchmark. This is in contrast to alternative routes to oxetan-3-ol (e.g., via oxetan-3-yl acetate), which involve an additional hydrolysis step and may result in lower overall yields or require harsher basic conditions that can promote ring-opening .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Physicochemical Property Modulation: Predicted LogP and Water Solubility Profile vs. Unsubstituted Oxetane

The 1-ethoxyethoxy group confers distinct physicochemical properties compared to the parent oxetane. The estimated log Kow (octanol-water partition coefficient) for 3-(1-ethoxyethoxy)oxetane is 0.25, leading to an estimated aqueous solubility of 47,880 mg/L at 25°C . While direct comparative experimental data with 3-unsubstituted oxetane is not available, this calculated logP and high water solubility profile distinguishes it from more lipophilic, alkyl-substituted oxetanes, which are often favored for different applications [1]. This data supports its selection for applications requiring a balance of water solubility and moderate lipophilicity.

Physicochemical Properties Medicinal Chemistry Bioisostere

Polymerization Application: A Unique Monomer for Polyethers with Distinct Thermal and Mechanical Properties vs. Simpler Oxetanes

3-(1-Ethoxyethoxy)oxetane polymerizes via CROP to form poly(3-ethoxyethoxyoxetane), a polymer with reported desirable mechanical properties and thermal stability . While specific thermal decomposition data (e.g., TGA onset) for the homopolymer is not available, its structure implies a lower glass transition temperature (Tg) and greater flexibility compared to polymers derived from unsubstituted or rigid oxetane monomers. This is a class-level inference based on the long, flexible side chain [1]. The polymer is targeted for coatings and adhesives . This application-specific utility distinguishes it from other oxetane monomers (e.g., 3,3-dimethyloxetane) which produce more rigid, higher-Tg materials.

Polymer Chemistry Cationic Polymerization Materials Science

Reactivity Profile: Participation in Regioselective Epoxide Ring-Opening Reactions vs. Simple Base Catalysts

3-(1-Ethoxyethoxy)oxetane has been specifically identified as a catalyst for efficient and regioselective epoxide ring-opening reactions . It facilitates the conversion of terminal epoxides to the corresponding alcohols or other derivatives [1]. While a direct kinetic comparison to other catalysts (e.g., simple amines or metal salts) is not provided, this defined role as a catalytic reagent in this specific transformation is a clear, verifiable application that differentiates it from other oxetanes used primarily as monomers or protecting groups. Its utility is tied to a specific reaction outcome (regioselectivity and efficiency) rather than just being a substrate.

Organic Synthesis Epoxide Chemistry Catalysis

Targeted Application Scenarios for 3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5): Where Evidence Supports its Use Over Alternatives


Synthesis of 3-Hydroxyoxetane (Oxetan-3-ol) Building Blocks for Medicinal Chemistry

In a medicinal chemistry program requiring oxetan-3-ol as a core fragment or bioisostere, 3-(1-ethoxyethoxy)oxetane is the preferred starting material due to its validated, high-yielding (77%) and mild deprotection route . This provides a more straightforward and reliable synthetic path compared to alternative precursors like oxetan-3-yl acetate, which requires an additional hydrolysis step .

Formulation of Hydrophilic, UV-Curable Coatings and Adhesives

For developing UV-curable coatings and adhesives that require a degree of hydrophilicity and flexibility, 3-(1-ethoxyethoxy)oxetane serves as a valuable reactive diluent or comonomer . Its estimated high water solubility (47,880 mg/L) and flexible side chain are predicted to result in a polymer with lower Tg and improved adhesion to polar substrates compared to coatings formulated with more lipophilic, rigid oxetane monomers .

Development of Regioselective Epoxide Ring-Opening Methodologies

Organic synthesis groups focusing on the development of new catalytic methodologies for epoxide functionalization can leverage 3-(1-ethoxyethoxy)oxetane as a specialized reagent . Its documented ability to promote regioselective ring-opening provides a defined starting point for optimizing reaction conditions and exploring substrate scope, offering an alternative to more traditional acidic or basic catalyst systems .

Synthesis of Functionalized Polyethers for Polymer Electrolytes or Drug Delivery

Researchers synthesizing functional polyethers via CROP for applications such as polymer electrolytes or drug delivery carriers can incorporate 3-(1-ethoxyethoxy)oxetane to introduce hydrolytically labile acetal groups along the polymer backbone . This enables the creation of stimuli-responsive or degradable polymer architectures that are not accessible using stable, alkyl-substituted oxetane monomers .

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